molecular formula C21H22FNO2 B560555 AX-024 CAS No. 1370544-73-2

AX-024

Cat. No.: B560555
CAS No.: 1370544-73-2
M. Wt: 339.4 g/mol
InChI Key: VMMKGVRPILDZML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Its primary targets are the T cell receptor (TCR) and the Nck adaptor protein . These proteins play a crucial role in T cell activation, which is a key process in the immune response .

Mode of Action

AX-024 selectively inhibits T cell activation triggered by TCR stimulation . It modulates cell signaling by specifically targeting SH3 domains . The compound achieves this by inhibiting the interaction of Nck with the cytoplasmic tail of the TCR subunit CD3ε . This interaction is particularly important for TCR signaling in response to weak antigens .

Biochemical Pathways

The inhibition of the TCR-Nck interaction by this compound affects the signaling pathways downstream of the TCR. This results in a reduction in the production of various cytokines, including interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), interferon-γ (IFN-γ), IL-10, and IL-17A . These cytokines are key players in the immune response, and their reduction can help modulate immune reactions.

Pharmacokinetics

The pharmacokinetic properties of this compound contribute to its bioavailability and efficacy. It is orally available, which allows for easy administration . In clinical trials, this compound has been administered in single ascending doses and has been well tolerated, even at high doses

Result of Action

The result of this compound’s action is a selective inhibition of T cell activation, leading to a reduction in the production of key cytokines . This can have therapeutic effects in conditions where the immune response is overactive, such as in autoimmune diseases . For example, in models of psoriasis and asthma, treatment with this compound reduced symptoms of inflammation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of antigens can trigger the TCR-Nck interaction that this compound inhibits . Additionally, the compound’s efficacy can be affected by factors such as the patient’s overall health, other medications they may be taking, and their individual metabolic characteristics. More research is needed to fully understand how these and other environmental factors influence the action, efficacy, and stability of this compound.

Preparation Methods

The synthetic routes and reaction conditions for AX-024 involve the use of advanced organic synthesis techniques. The preparation of this compound typically includes the following steps:

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

AX-024 undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

AX-024 has a wide range of scientific research applications, including:

Properties

IUPAC Name

1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO2/c1-24-18-8-9-20-19(12-18)21(15-4-6-17(22)7-5-15)16(14-25-20)13-23-10-2-3-11-23/h4-9,12H,2-3,10-11,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMKGVRPILDZML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCC(=C2C3=CC=C(C=C3)F)CN4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the proposed mechanism of action for AX-024?

A1: this compound was initially proposed to inhibit T cell activation by disrupting the interaction between the CD3ε subunit of the T cell receptor (TCR) and the adapter protein Nck. [, ] This interaction is believed to be important for amplifying TCR signaling. []

Q2: How does this compound affect T cell signaling according to the initial studies?

A2: Early studies suggested that this compound inhibits TCR signaling by binding to the SH3.1 domain of Nck, preventing its recruitment to the TCR and subsequent downstream signaling events. [, ] This was supported by observations of reduced ZAP-70 phosphorylation, a key early TCR signaling event, in the presence of this compound. []

Q3: Were there any conflicting findings regarding the mechanism of action of this compound?

A3: Yes, subsequent research challenged the initial findings. Richter et al. found that this compound did not significantly affect ZAP-70 phosphorylation and did not observe a direct interaction between this compound and the Nck-SH3.1 domain using various biophysical techniques. []

Q4: What is the current understanding of this compound's mechanism of action?

A4: While this compound has been shown to reduce T cell proliferation, especially under weak TCR stimulation conditions, [] its exact mechanism of action remains to be fully elucidated. The interaction with Nck-SH3.1 has been challenged, and further research is needed to identify its specific targets in T cells. []

Q5: What is the significance of studying this compound's mechanism of action?

A5: Understanding this compound's precise mechanism of action is crucial for developing it as a potential therapeutic agent for autoimmune and inflammatory diseases. [] Identifying its specific targets will enable the development of more potent and selective inhibitors with improved efficacy and safety profiles.

Q6: Has this compound shown any promising results in in vivo models?

A6: One study demonstrated that this compound administration in a mouse model of intracerebral hemorrhage (ICH) significantly inhibited TCR activation in brain-infiltrating T cells, reduced pro-inflammatory cytokine expression, and improved long-term neurological function. [] This suggests a potential therapeutic benefit of this compound in neurological conditions involving T cell activation.

Q7: Are there any other potential applications for this compound being investigated?

A7: Research suggests a role for this compound in preventing endothelial activation, a key early event in atherosclerosis development. [] Studies using endothelial-specific Nck1 knockout mice showed reduced atherosclerotic lesion burden, supporting the potential of targeting Nck1, possibly through this compound, for atherosclerosis treatment. []

Q8: What is the current status of this compound in terms of clinical development?

A8: One abstract mentions that this compound is being tested in clinical trials, [] but no further details about specific trials or their current status are provided.

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